5-Methylcytidine-5'-triphosphate: A Technical Guide to its Discovery, Function, and Application
5-Methylcytidine-5'-triphosphate: A Technical Guide to its Discovery, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylcytidine-5'-triphosphate (m5CTP) is a modified nucleoside triphosphate that plays a pivotal role in the epitranscriptomic landscape, influencing a myriad of cellular processes. Its incorporation into RNA molecules, particularly messenger RNA (mRNA), has emerged as a critical strategy in the development of RNA-based therapeutics and vaccines. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological function of m5CTP. It details the molecular mechanisms by which 5-methylcytidine (B43896) (m5C) modification enhances mRNA stability, augments translation efficiency, and mitigates the innate immune response. Furthermore, this document outlines key experimental protocols for the analysis of m5C-modified RNA and presents quantitative data to support the functional advantages of this modification. Finally, signaling pathways modulated by m5C-modified RNA are illustrated, offering insights into its regulatory roles in cellular physiology and disease.
Introduction
The landscape of RNA biology has been revolutionized by the discovery of a diverse array of chemical modifications that adorn RNA molecules, collectively termed the "epitranscriptome." Among these, 5-methylcytidine (m5C) is a conserved post-transcriptional modification found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2] The precursor for the enzymatic incorporation of m5C into RNA is 5-methylcytidine-5'-triphosphate (m5CTP).
The strategic incorporation of m5CTP during in vitro transcription of mRNA has profound implications for its therapeutic potential. By mimicking a natural modification, m5C-containing mRNA exhibits enhanced stability, increased protein translation, and a dampened innate immune response, thereby addressing key challenges in the development of RNA-based drugs and vaccines.[3][4][5][6] This guide serves as a technical resource for researchers and professionals in the field, offering in-depth information on the core aspects of m5CTP and its application.
Discovery and Synthesis
The presence of 5-methylcytidine in RNA has been known for decades, primarily identified in abundant non-coding RNAs like tRNA and rRNA. Its discovery in mRNA is more recent, propelled by advancements in high-throughput sequencing and mass spectrometry techniques.[7]
The synthesis of m5CTP can be achieved through both chemical and enzymatic routes.
Chemical Synthesis: The chemical synthesis of 5-methylcytidine often involves multiple steps, starting from a precursor like 5-iodo-2'-deoxyuridine. The process typically includes protection of hydroxyl groups, introduction of the methyl group at the C5 position of the cytosine base, and subsequent phosphorylation to yield the triphosphate form.[1][8]
Enzymatic Synthesis: Enzymatic synthesis offers a "greener" alternative, often employing a cascade of kinase enzymes. This process can start from 5-methylcytidine and sequentially add phosphate (B84403) groups to generate 5-methylcytidine-5'-monophosphate (m5CMP), -diphosphate (m5CDP), and finally m5CTP. Nucleoside kinases and NDP kinases are key enzymes in this cascade.[4][9]
Biological Function of 5-Methylcytidine Modification
The incorporation of m5C into mRNA confers several advantageous properties:
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Enhanced mRNA Stability: The methyl group at the C5 position of cytosine contributes to the structural integrity of the mRNA molecule. This modification can hinder the access of ribonucleases, the enzymes responsible for RNA degradation, thereby increasing the half-life of the mRNA transcript within the cell.[10][11]
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Increased Translational Efficiency: m5C modification has been shown to promote the translation of mRNA into protein. This is thought to occur through several mechanisms, including more efficient recruitment of the ribosomal machinery and by influencing mRNA secondary structure.[5][11] The location of the m5C modification within the mRNA transcript (e.g., 5' UTR, coding sequence, or 3' UTR) can differentially impact translational efficiency.[3]
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Reduced Immunogenicity: The innate immune system has evolved to recognize and respond to foreign RNA, a critical defense mechanism against viral infections. Unmodified in vitro transcribed mRNA can trigger these immune sensors, such as Toll-like receptors (TLRs) and RIG-I, leading to an inflammatory response that can be detrimental to therapeutic applications. The presence of m5C in synthetic mRNA mimics endogenous RNA, helping it to evade recognition by these innate immune sensors and thereby reducing the inflammatory response.[12]
Quantitative Data
The functional benefits of m5C modification have been substantiated by quantitative experimental data.
Table 1: Impact of 5-Methylcytidine (m5C) Modification on Protein Expression
| Comparison | Fold Increase in Protein Expression | Model System | Reference(s) |
| m1Ψ/m5C vs. Ψ/m5C | ~44-fold | Cell Lines | [13] |
| m1Ψ/m5C vs. Unmodified | >10-fold | Cell Culture | [13] |
| Sequence-engineered unmodified mRNA vs. pseudouridine-modified | Higher with unmodified | In vitro and in vivo (mice) | [6] |
Note: The impact of modifications can be context-dependent, with sequence optimization also playing a crucial role in expression levels.
Table 2: Immunogenicity of 5-Methylcytidine (m5C) Modified Self-Amplifying RNA (saRNA)
| Vaccine Formulation | Antigen-Specific IgG Titer (Day 28) | IFN-γ Spot Forming Cells / 10^6 Splenocytes (Day 28) |
| 1 µg dose | ||
| Canonical saRNA | ~10^4 | ~200 |
| m5C saRNA | ~10^4 | ~250 |
| m5U saRNA | ~10^3 | ~100 |
| 5 µg dose | ||
| Canonical saRNA | ~10^5 | ~400 |
| m5C saRNA | ~10^5 | ~500 |
| m5U saRNA | ~10^4 | ~200 |
Data adapted from a study on OVA-encoding saRNA vaccines in C57BL/6 mice.[14]
Experimental Protocols
In Vitro Transcription of m5C-Modified mRNA
This protocol provides a general framework for the synthesis of m5C-modified mRNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Reaction Buffer (10x)
-
ATP, GTP, UTP solutions (100 mM)
-
5-Methylcytidine-5'-triphosphate (m5CTP) solution (100 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Reaction Buffer
-
2 µL of ATP solution (10 mM final concentration)
-
2 µL of GTP solution (10 mM final concentration)
-
2 µL of UTP solution (10 mM final concentration)
-
2 µL of m5CTP solution (for complete substitution of CTP, 10 mM final concentration)
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quantify the mRNA concentration and assess its integrity using gel electrophoresis.[14][15][16][17]
RNA Bisulfite Sequencing (RNA-BisSeq) for m5C Detection
RNA-BisSeq is the gold standard for identifying m5C sites at single-nucleotide resolution. The principle relies on the chemical conversion of unmethylated cytosine to uracil (B121893) by sodium bisulfite, while 5-methylcytosine (B146107) remains unchanged.
Workflow:
-
RNA Isolation and Purification: Isolate high-quality total RNA from the sample of interest.
-
mRNA Enrichment (Optional): If focusing on mRNA, enrich for polyadenylated transcripts using oligo(dT) beads.
-
Bisulfite Conversion: Treat the RNA with sodium bisulfite. This is a critical step where unmethylated cytosines are deaminated to uracils.
-
RNA Cleanup: Purify the bisulfite-converted RNA to remove chemical reagents.
-
Reverse Transcription: Synthesize cDNA from the treated RNA.
-
PCR Amplification: Amplify the cDNA.
-
Library Preparation and High-Throughput Sequencing: Prepare a sequencing library and sequence using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference transcriptome and analyze the C-to-T conversion rates to identify methylated cytosines.[7][11][18]
LC-MS/MS for Global m5C Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying the overall abundance of m5C in an RNA sample.
Workflow:
-
RNA Digestion: Digest the RNA sample into single nucleosides using a cocktail of nucleases.
-
Chromatographic Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: Ionize the separated nucleosides and detect them using a tandem mass spectrometer. The mass-to-charge ratio allows for the specific identification and quantification of 5-methylcytidine.
-
Quantification: The global m5C level is typically expressed as a percentage of total cytidine.[7]
Signaling Pathways and Molecular Interactions
The presence of m5C in RNA can influence cellular signaling pathways and molecular interactions.
Modulation of the Innate Immune Response
Unmodified single-stranded RNA can be recognized by the cytosolic sensor RIG-I, leading to a signaling cascade that culminates in the production of type I interferons and an antiviral response. The m5C methyltransferase NSUN2 has been shown to methylate certain non-coding RNAs, such as RPPH1 and 7SL RNA. Depletion of NSUN2 leads to an accumulation of these unmodified ncRNAs, which can then be sensed by RIG-I, triggering an enhanced type I interferon response. This highlights a role for m5C in maintaining immune homeostasis by preventing the aberrant activation of innate immune pathways by self-RNA.[19]
Role of m5C Reader Proteins
The functional consequences of m5C modification are often mediated by "reader" proteins that specifically recognize and bind to m5C-containing RNA. Two key m5C readers are Y-box binding protein 1 (YBX1) and Aly/REF export factor (ALYREF).
-
YBX1: Binds to m5C-modified mRNA and can enhance its stability and translation.[20][21]
-
ALYREF: Recognizes m5C in mRNA and facilitates its export from the nucleus to the cytoplasm.[22][23]
Experimental Workflow for m5C Analysis
The following diagram illustrates a typical workflow for the identification and validation of m5C sites in mRNA.
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